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Compound of Interest

Compound Name: 5-Phenyluracil

Cat. No.: B095959

Spectroscopic Analysis of 5-Phenyluracil: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-
Phenyluracil, a heterocyclic compound of interest in medicinal chemistry and drug
development. The following sections detail the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental
protocols for their acquisition.

Introduction

5-Phenyluracil, with the chemical formula C10HsN20z, is a derivative of uracil distinguished by
a phenyl group at the 5-position of the pyrimidine ring. This substitution significantly influences
its electronic properties and potential biological activity. Understanding its structural features
through spectroscopic analysis is crucial for its identification, purity assessment, and the
rational design of new therapeutic agents.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 13C NMR, FT-
IR, and Mass Spectrometry analysis of 5-Phenyluracil.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 5-Phenyluracil

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~11.2 brs 1H N1-H
~10.8 brs 1H N3-H
~7.6 S 1H C6-H
~7.4-7.2 m 5H Phenyl-H

Table 2: 13C NMR Spectroscopic Data for 5-Phenyluracil

Chemical Shift (6, ppm) Assignment

~163 C4 (C=0)

~151 C2 (C=0)

~142 c6

~135 Phenyl C-1' (Quaternary)
~129 Phenyl C-3', C-5'

~128 Phenyl C-2', C-6'

~127 Phenyl C-4'

~115 C5

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for 5-Phenyluracil
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Wavenumber (cm~?) Intensity Assignment
3400-3000 Broad N-H Stretching
3100-3000 Medium Aromatic C-H Stretching
1720-1650 Strong C=0 Stretching (Amide I)
~1600 Medium C=C Stretching (Aromatic)
~1450 Medium C=C Stretching (Aromatic)
760 Strong C-H BendirTg (Aromatic,
Monosubstituted)
200 Strong C-H Bending (Aromatic,
Monosubstituted)
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 5-Phenyluracil
miz Relative Intensity (%) Assighment
188 100 [M]* (Molecular lon)
145 High [M - HNCOJ*
117 Medium [M - HNCO - COJ*
116 Medium [C7HsN]*
90 Medium [CeHaN]*
77 High [CeHs]*

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 5-Phenyluracil are provided below.

NMR Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher)
equipped with a broadband probe.

Sample Preparation:

e Dissolve 5-10 mg of 5-Phenyluracil in approximately 0.6 mL of deuterated dimethyl
sulfoxide (DMSO-ds).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

o Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse experiment.

e Solvent: DMSO-ds

e Temperature: 298 K

e Spectral Width: 0-12 ppm

¢ Number of Scans: 16-32

o Relaxation Delay: 2 seconds

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse program.

¢ Solvent: DMSO-ds

e Temperature: 298 K

e Spectral Width: 0-180 ppm

e Number of Scans: 1024-4096 (due to the low natural abundance of 13C)

o Relaxation Delay: 5 seconds
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Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
e Phase and baseline correct the spectra.

o Reference the spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total
Reflectance (ATR) accessory.

Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Place a small amount of solid 5-Phenyluracil powder directly onto the ATR crystal.

o Apply pressure using the instrument's clamp to ensure good contact between the sample
and the crystal.

Data Acquisition:

e Spectral Range: 4000-400 cm™1
e Resolution: 4 cm~?

e Number of Scans: 16-32

e Background: A background spectrum of the empty ATR crystal should be collected prior to
sample analysis.

Data Processing:

e The acquired spectrum is automatically ratioed against the background spectrum to produce
the final absorbance or transmittance spectrum.
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« |dentify and label the characteristic absorption bands.

Mass Spectrometry

Instrumentation: A mass spectrometer with an Electron lonization (EIl) source, such as a single
quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

» Direct Insertion Probe (DIP):
o Load a small amount of solid 5-Phenyluracil into a capillary tube.
o Insert the probe into the mass spectrometer's ion source.
o Gradually heat the probe to volatilize the sample.

Acquisition Parameters:

lonization Mode: Electron lonization (El)

Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 50-500
Data Analysis:
« |dentify the molecular ion peak ([M]*).

» Analyze the fragmentation pattern to elucidate the structure and confirm the identity of the
compound. The fragmentation of 6-(substituted-phenyl)-uracils has been reported to involve
characteristic losses, which can be compared to the observed spectrum of 5-Phenyluracil[1]

[2].

Visualizations
Experimental Workflow
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The following diagram illustrates the general workflow for the comprehensive spectroscopic
analysis of 5-Phenyluracil.

Sample Preparation

5-Phenyluracil Sample

Spectroscopic Analysis

R e s
\

Data Processing & Interpretation

NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling Constants) (Absorption Bands) (m/z values, Fragmentation)

Structural

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 5-Phenyluracil.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide
complementary information for the structural elucidation of 5-Phenyluracil.
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Caption: Complementary nature of spectroscopic data for 5-Phenyluracil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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